Picoperine

Antitussive Pharmacology In Vivo

Picoperine (CAS 21755-66-8), also known as picoperidamine, is a synthetic, non-opioid, centrally acting antitussive agent of the aminoalkylpyridine class, originally developed by Takeda, Japan. It is characterized by the chemical formula 1-[2-[N-(2-pyridylmethyl)anilino]ethyl]piperidine (C19H25N3, MW 295.42).

Molecular Formula C19H25N3
Molecular Weight 295.4 g/mol
CAS No. 21755-66-8
Cat. No. B1677790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicoperine
CAS21755-66-8
Synonymspicoperidamine
picoperidamine hydrochloride
Molecular FormulaC19H25N3
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCN(CC2=CC=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C19H25N3/c1-3-10-19(11-4-1)22(17-18-9-5-6-12-20-18)16-15-21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-17H2
InChIKeyMVMXJBMAGBRAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Picoperine (CAS 21755-66-8) Procurement Guide: A Non-Opioid Antitussive with Bronchodilatory Properties


Picoperine (CAS 21755-66-8), also known as picoperidamine, is a synthetic, non-opioid, centrally acting antitussive agent of the aminoalkylpyridine class, originally developed by Takeda, Japan [1]. It is characterized by the chemical formula 1-[2-[N-(2-pyridylmethyl)anilino]ethyl]piperidine (C19H25N3, MW 295.42) . Unlike opioid analgesics, its antitussive action is not associated with addictive potential or significant respiratory depression, positioning it as a candidate for procurement in clinical and research settings where these side-effect profiles are exclusionary for codeine or morphine.

Why Generic Substitution of Picoperine for Other Antitussives is Problematic


The antitussive class is mechanistically heterogeneous, and simple interchangeability based on the 'antitussive' label is not scientifically valid. While many drugs suppress cough through central mu-opioid receptor agonism (e.g., codeine, morphine) or sigma-1 receptor binding (e.g., dextromethorphan), picoperine's multi-modal profile is distinct. A critical differentiating factor is its divergent effect on the respiratory tract: picoperine causes bronchodilation, whereas opioid-based antitussives like codeine and morphine induce bronchoconstriction [1]. This single difference can have profound clinical implications for patients with underlying bronchospastic conditions. Furthermore, its lack of opioid-mediated effects translates to a safer constipation profile [2], making it a non-fungible entity within the antitussive armamentarium.

Picoperine Quantitative Evidence: Head-to-Head Antitussive Potency and Bronchomotor Effects


Comparative Antitussive Potency: Picoperine vs. Codeine and Morphine in a Canine Model

In a direct comparative study using an electrically-induced cough model in non-anesthetized dogs, picoperine (as picoperidamine) demonstrated antitussive activity that was less potent than codeine but favorable for clinical titration. Intravenous (i.v.) and oral (p.o.) ED50 values were established for each agent [1].

Antitussive Pharmacology In Vivo

Differential Effect on Bronchomotor Tone: Bronchodilation by Picoperine vs. Bronchoconstriction by Opioids

The same head-to-head study evaluated the effect of antitussives on respiratory tract tone. The findings reveal a fundamental mechanistic divergence: picoperine and the related compound piclobetol caused bronchodilation, whereas the standard antitussives morphine, codeine, and HH-197 all caused bronchoconstriction [1].

Respiratory Pharmacology Adverse Effect Profile

Safety Profile Differentiation: Reduced Constipation Liability vs. Codeine

Pharmacological profiling indicates a clear differentiation in the gastrointestinal adverse effect profile. Picoperine's inhibitory effect on intestinal peristalsis is documented to be significantly weaker than that of codeine, resulting in a lower incidence of constipation [1]. Codeine and morphine are well-known for their constipating effects due to activation of peripheral opioid receptors.

Adverse Event Gastrointestinal Safety Pharmacology

Central Nervous System Safety: Lack of Respiratory Depression vs. Codeine

A critical differentiator is the drug's effect on the respiratory center. Picoperine is consistently characterized by its lack of respiratory depression, a dose-limiting toxicity of opioid agonists like codeine [1]. This is a class-defining property that separates non-opioid antitussives from opioids.

Respiration Safety Central Nervous System

Comparative Pharmacokinetics: Onset and Duration of Action Within the Class

Picoperine has a rapid onset of action of 20–30 minutes and a relatively short duration of effect of 3–4 hours [1]. This profile is comparable to the non-opioid antitussive cloperastine, which also shows an onset within 20–30 minutes and a therapeutic effect lasting for several hours [2].

Pharmacokinetics Therapeutic Equivalence Clinical Management

Validated Application Scenarios for Picoperine Based on Quantitative Evidence


Cough Suppression in Conjunction with Bronchospastic Conditions

Picoperine is specifically indicated for patients with cough arising from conditions associated with bronchoconstriction, such as acute bronchitis, asthma exacerbations, or chronic obstructive pulmonary disease (COPD). The unique combination of central antitussive action and peripheral bronchodilation, as documented in a head-to-head canine model [1], addresses both the symptom and an underlying contributing factor. This dual mechanism provides a therapeutic rationale not offered by codeine or morphine, which can worsen bronchospasm.

Antitussive Therapy in Populations at High Risk of Opioid Toxicity

For procurement targeting geriatric, pediatric, or outpatient populations where the risks of opioid-induced respiratory depression are greatest, picoperine's safety profile is a primary advantage. Its lack of respiratory center depression, in contrast to codeine [2], makes it a safer first-line central antitussive. This aligns with clinical stewardship goals to minimize opioid-related adverse events.

Non-Opioid Base Molecule for Novel Antitussive Drug Discovery

In medicinal chemistry and pharmaceutical research, picoperine is procured as a chemical scaffold for derivatization and lead optimization. Its multi-modal profile (central antitussive, bronchodilatory, antihistaminic) suggests activity at multiple targets. Researchers aiming to design next-generation, non-addictive antitussives without respiratory depression or constipation can use picoperine as a core structure for synthesis, leveraging its known safety and pharmacological fingerprint .

Pharmacological Tool Compound for Studying Cough Reflex Arcs

Due to its divergent effect on bronchomotor tone compared to standard mu-opioid agonists, picoperine serves as a key pharmacological tool compound. It is used in complex in vivo models (such as the non-anesthetized dog model [1]) to dissect the relationship between sensory cough input, central modulation, and respiratory motor output, providing insights into cough reflex arcs that cannot be obtained using simpler opioid agonists.

Quote Request

Request a Quote for Picoperine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.